
4-Morpholinemethanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Morpholinemethanethiol is a chemical compound with the molecular formula C5H11NOS. It consists of a morpholine ring attached to a methanethiol group. This compound is known for its unique structure, which combines the properties of both morpholine and thiol groups. It is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinemethanethiol typically involves the reaction of morpholine with formaldehyde and hydrogen sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Morpholine} + \text{Formaldehyde} + \text{H}_2\text{S} \rightarrow \text{this compound} ]
The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and advanced purification techniques ensures the efficient production of the compound with minimal impurities .
化学反应分析
Types of Reactions
4-Morpholinemethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding morpholine derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Morpholine derivatives
Substitution: Various alkyl and acyl derivatives
科学研究应用
4-Morpholinemethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
作用机制
The mechanism of action of 4-Morpholinemethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The morpholine ring can interact with biological membranes and receptors, influencing cellular processes. The compound’s effects are mediated through pathways involving thiol-disulfide exchange and receptor binding .
相似化合物的比较
Similar Compounds
Morpholine: A related compound with a similar structure but lacking the thiol group.
Methanethiol: A simple thiol compound without the morpholine ring.
4-Methylmorpholine: A derivative of morpholine with a methyl group instead of a thiol group.
Uniqueness
4-Morpholinemethanethiol is unique due to the presence of both the morpholine ring and the thiol group. This combination imparts distinct chemical and biological properties, making it valuable in various applications. The thiol group provides reactivity towards oxidation and substitution reactions, while the morpholine ring offers stability and compatibility with biological systems .
属性
CAS 编号 |
4432-42-2 |
|---|---|
分子式 |
C5H11NOS |
分子量 |
133.21 g/mol |
IUPAC 名称 |
morpholin-4-ylmethanethiol |
InChI |
InChI=1S/C5H11NOS/c8-5-6-1-3-7-4-2-6/h8H,1-5H2 |
InChI 键 |
OYKOJVLEGGJKSD-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


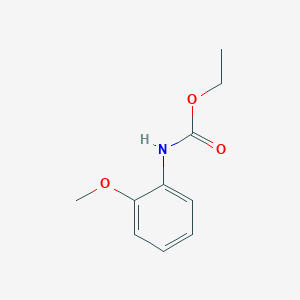
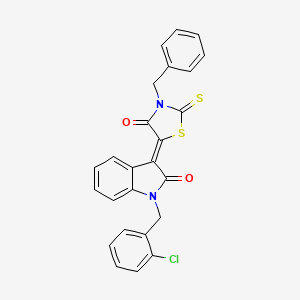

![5-(4-tert-butylphenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11961589.png)
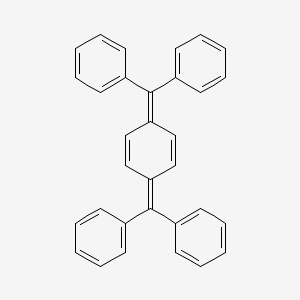
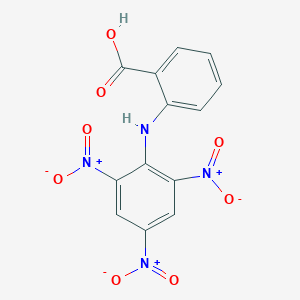
![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11961615.png)


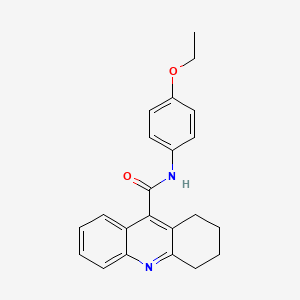

![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11961643.png)


